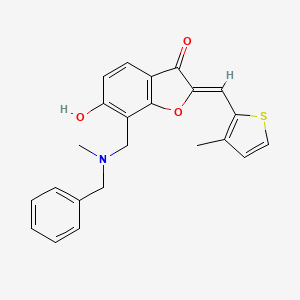

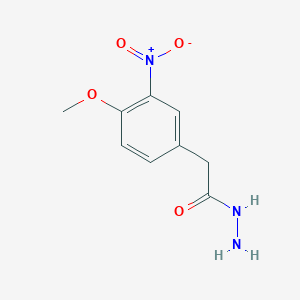

![molecular formula C14H13N3O B2918747 3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine CAS No. 184784-53-0](/img/structure/B2918747.png)

3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine

Description

“3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine” is a complex organic compound . It belongs to the class of compounds known as pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms, and two adjacent nitrogen centers . Pyrazoles are known for their diverse applications in the field of pharmaceutics and medicinal chemistry .

Scientific Research Applications

Chemical Synthesis and Reactivity

Compounds bearing a cyclopropyl group, similar to the structure of "3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine", have been successfully employed in palladium-catalyzed direct arylations. The presence of a cyclopropyl group at specific positions has shown to facilitate regioselective couplings without the decomposition of the cyclopropyl unit, thus proving the structural stability and reactivity of such compounds in complex chemical syntheses (Sidhom et al., 2018).

Formation of Complex Structures

The synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, facilitated by ultrasound irradiation in aqueous medium, demonstrates the compound's utility in forming complex heterocyclic structures. This method highlights an environmentally benign and efficient route, confirming the chemical versatility of pyrazole derivatives similar to "3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine" (Kaping et al., 2016).

Antimicrobial Applications

The antimicrobial potential of derivatives similar to "3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine" has been explored, where synthesized compounds showed potent antibacterial and antifungal activities. This suggests the utility of such compounds in developing new therapeutic agents targeting microbial infections (Raju et al., 2010).

Catalytic Properties

The catalytic capabilities of compounds containing cyclopropyl units, akin to the structure of interest, have been demonstrated in various chemical reactions. For instance, triosmium clusters involving cyclopropyl-bearing ligands have shown unique reactivity, leading to the formation of compounds with potential application in catalysis and material science (Kirin et al., 2002).

properties

IUPAC Name |

(Z)-3-cyclopropyl-N-methoxy-2H-indeno[1,2-c]pyrazol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-17-14-10-5-3-2-4-9(10)13-11(14)12(15-16-13)8-6-7-8/h2-5,8H,6-7H2,1H3,(H,15,16)/b17-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASECNOWJPYNVKZ-VKAVYKQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1C2=CC=CC=C2C3=NNC(=C31)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\1/C2=CC=CC=C2C3=NNC(=C31)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939895 | |

| Record name | 3-Cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine | |

CAS RN |

184784-53-0 | |

| Record name | 3-Cyclopropylindeno(1,2-c)pyrazol-4(1H)-one-O-methyloxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184784530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

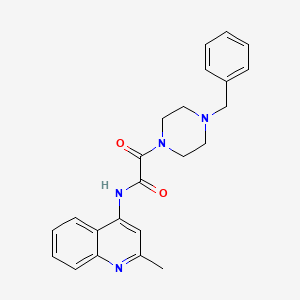

![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol](/img/structure/B2918674.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2918677.png)

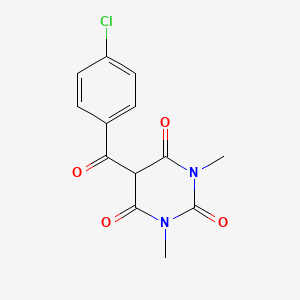

![N-(3-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2918679.png)

![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2918680.png)

![1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2918681.png)

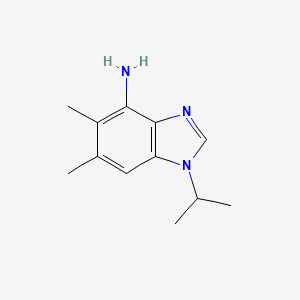

![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2918683.png)